Regioisomeric Differentiation: 2-Amino vs. 3-Amino Substitution
The 2-amino-3-chloro-6-methoxypyridine scaffold (target) is structurally distinct from its regioisomer, 3-amino-2-chloro-6-methoxypyridine (CAS 34392-85-3). While they share the same molecular formula (C6H7ClN2O) and molecular weight (158.59 g/mol), the positioning of the amino group at the 2-position versus the 3-position creates a different electronic and steric environment . This is reflected in their distinct physical properties, most notably the melting point: 46-50°C for the 3-amino regioisomer compared to a solid state for the 2-amino target compound that is often stored at room temperature, indicating a potentially different crystalline structure or intermolecular interaction profile [1].
| Evidence Dimension | Regioisomeric structure and physicochemical property (Melting Point) |
|---|---|
| Target Compound Data | 2-Amino-3-chloro-6-methoxypyridine; Solid at RT, specific mp not widely reported in open databases. |
| Comparator Or Baseline | 3-Amino-2-chloro-6-methoxypyridine; Melting Point = 46-50°C. |
| Quantified Difference | Melting Point difference: Not applicable (target mp not quantified), but observed state difference (solid vs. defined mp range) suggests distinct crystal packing. |
| Conditions | Physicochemical property comparison from vendor technical data. |
Why This Matters
Procurement of the correct regioisomer is critical for ensuring reproducibility in synthesis and biological assays, as the alternative isomer will yield a different reactivity and pharmacological profile.
- [1] GLPBIO. 2-Amino-3-chloro-6-methoxypyridine. CAS 742070-73-1. Available at: https://www.glpbio.com/2-amino-3-chloro-6-methoxypyridine.html View Source
